tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Overview
Description
The compound “tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is likely to be a bicyclic compound containing an oxygen atom (oxa) and a nitrogen atom (aza). The presence of a carboxylate group (-COO-) and a hydroxymethyl group (-CH2OH) could suggest that it has potential reactivity at these sites .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic ring system, followed by functionalization to introduce the carboxylate and hydroxymethyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a seven-membered ring fused to a two-membered ring. This bicyclic system contains an oxygen atom and a nitrogen atom. Additionally, there is a carboxylate group attached to one of the carbon atoms in the seven-membered ring, and a hydroxymethyl group attached to another carbon atom .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be dominated by the carboxylate and hydroxymethyl groups. These could undergo a variety of reactions, including esterification, amidation, and others. The bicyclic ring system might also participate in reactions, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (carboxylate and hydroxymethyl) could impart polarity to the molecule, affecting its solubility, boiling point, melting point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRUMOZWBCNCFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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